Propargyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

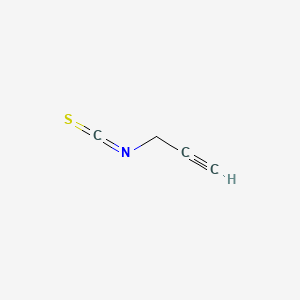

Structure

3D Structure

Properties

IUPAC Name |

3-isothiocyanatoprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NS/c1-2-3-5-4-6/h1H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXOHPXTLZMKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179045 | |

| Record name | Thiocyanic acid, 2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24309-48-6, 54122-88-2 | |

| Record name | Thiocyanic acid, 2-propynyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024309486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, 2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isothiocyanatoprop-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 24309-48-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propargyl Isothiocyanate: A Technical Guide to its Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl isothiocyanate (PITC) is a reactive organosulfur compound featuring both a propargyl group and an isothiocyanate functional group. This unique combination of reactive moieties makes it a molecule of significant interest in organic synthesis and medicinal chemistry. The electrophilic nature of the isothiocyanate group, coupled with the potential for the propargyl group to participate in a variety of transformations, including cycloaddition reactions and nucleophilic additions, renders PITC a versatile building block for the synthesis of diverse heterocyclic compounds and a potential scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on its application in research and drug development.

Chemical Structure and Properties

This compound is a colorless liquid with the chemical formula C₄H₃NS and a molecular weight of 97.14 g/mol .[1][2][3][4][5] The structure of PITC is characterized by a terminal alkyne functionality attached to a methylene group, which is in turn bonded to the nitrogen atom of the isothiocyanate group.

Structure:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃NS | [1][2][3][4][5] |

| Molecular Weight | 97.14 g/mol | [1][2][3][4][5] |

| CAS Number | 24309-48-6 | [1][2][3] |

| Boiling Point | 43 °C | [1] |

| Density | 1.06 g/cm³ | [1] |

| Flash Point | 35.6 °C | [1] |

| Refractive Index | 1.484 | [1] |

| Vapor Pressure | 4.76 mmHg at 25°C | [1] |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, propyl isothiocyanate, can give an indication of the expected chemical shifts.[6] For this compound, one would expect signals corresponding to the acetylenic proton and the methylene protons adjacent to the isothiocyanate group.

¹³C NMR Spectroscopy: The carbon NMR spectrum is particularly informative. The isothiocyanate carbon typically appears in the range of 120-140 ppm.[7] A study on allyl isothiocyanate noted that the isothiocyanate carbon signal can be broad and difficult to observe due to the quadrupolar relaxation of the adjacent nitrogen atom and the molecule's dynamic nature.[8][9] PubChem indicates the availability of a ¹³C NMR spectrum for this compound, which would be a valuable resource for researchers.[10]

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isothiocyanate is the strong, broad absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group, which typically appears in the region of 2050-2200 cm⁻¹. The terminal alkyne C≡C stretch would be expected around 2100-2140 cm⁻¹ (weak) and the acetylenic C-H stretch around 3300 cm⁻¹. The IR spectrum of propargyl bromide, a related compound, shows characteristic peaks that can be used for comparison.[11]

Mass Spectrometry: The mass spectrum of this compound would show the molecular ion peak (M⁺) at m/z 97. General fragmentation patterns for alkyl isothiocyanates include the formation of a characteristic ion at m/e 72, corresponding to [CH₂NCS]⁺.[12] Another common fragmentation involves the loss of the isothiocyanate group.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the synthesis of isothiocyanates from primary amines are well-established. A common and effective method involves the reaction of the corresponding primary amine (propargylamine) with thiophosgene or a thiophosgene equivalent.

Experimental Protocol: General Synthesis from Propargylamine

This protocol is a generalized procedure based on common methods for isothiocyanate synthesis. Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

Materials:

-

Propargylamine

-

Thiophosgene (or a solid equivalent like thiocarbonyl diimidazole)

-

Anhydrous dichloromethane (DCM) or a similar inert solvent

-

Triethylamine or another suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve propargylamine (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of thiophosgene (1 equivalent) in anhydrous DCM to the cooled amine solution.

-

Add triethylamine (2.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Reactivity and Applications in Synthesis

The reactivity of this compound is dominated by the electrophilicity of the central carbon atom of the isothiocyanate group and the unique chemistry of the propargyl moiety.

Reaction with Nucleophiles

The isothiocyanate group readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding thioureas, thiocarbamates, and dithiocarbamates, respectively. These reactions are fundamental in the synthesis of a variety of heterocyclic compounds and have been utilized in bioconjugation chemistry.[13][14][15][16]

Cyclization Reactions

A particularly important reaction of this compound and its derivatives is their participation in cyclization reactions. The reaction of secondary propargyl amines with isothiocyanates in aqueous media leads to the high-yielding formation of cyclized products, specifically 2-imino-4-methylenethiazolidines, within 2-24 hours.[13][14][16] This transformation is a powerful tool for the construction of five-membered heterocyclic rings.

Experimental Workflow: Synthesis of 2-Imino-4-methylenethiazolidines

Biological Activity and Potential in Drug Development

While the biological activities of many isothiocyanates, such as sulforaphane and phenethyl isothiocyanate (PEITC), have been extensively studied for their anticancer properties, specific data on this compound is limited.[17][18][19][20][21][22][23][24][25][26][27][28] However, the general mechanisms of action of isothiocyanates provide a strong rationale for investigating the therapeutic potential of PITC.

Isothiocyanates are known to exert their anticancer effects through multiple mechanisms, including:

-

Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[19][21][23][24][28]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.[21][25][26][27]

-

Inhibition of Angiogenesis: Some isothiocyanates can prevent the formation of new blood vessels that supply tumors with nutrients.[21][28]

-

Modulation of Signaling Pathways: Isothiocyanates are known to interact with and modulate various signaling pathways implicated in cancer, such as the MAPK and NF-κB pathways.[19][22]

-

Enzyme Inhibition: A key mechanism of action for some isothiocyanates is the inhibition of deubiquitinating enzymes (DUBs), which are crucial for protein turnover and are often dysregulated in cancer.[17][18][29]

Given the reactivity of the isothiocyanate group, it is plausible that this compound shares some of these biological activities. The propargyl group could also contribute to its biological profile, potentially through interactions with specific enzymes or receptors. Further research is needed to elucidate the specific biological targets and mechanisms of action of this compound.

Signaling Pathway: General Mechanism of Isothiocyanate-Induced Apoptosis

Conclusion

This compound is a fascinating molecule with a rich chemistry and significant potential for applications in both synthetic and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. While its biological properties are not as well-characterized as other isothiocyanates, the known anticancer activities of this class of compounds provide a strong impetus for further investigation into the therapeutic potential of this compound. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and biological applications of this promising compound.

References

- 1. This compound | CAS#:24309-48-6 | Chemsrc [chemsrc.com]

- 2. rsc.org [rsc.org]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. PROPYL ISOTHIOCYANATE(628-30-8) 1H NMR spectrum [chemicalbook.com]

- 7. A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. Thiocyanic acid, 2-propynyl ester | C4H3NS | CID 123411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Propargyl bromide(106-96-7) IR Spectrum [chemicalbook.com]

- 12. scispace.com [scispace.com]

- 13. Propargylamine-isothiocyanate reaction: efficient conjugation chemistry in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Propargylamine–isothiocyanate reaction: efficient conjugation chemistry in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Naturally occurring isothiocyanates exert anticancer effects by inhibiting deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Research Portal [scholarworks.brandeis.edu]

- 19. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Selected isothiocyanates rapidly induce growth inhibition of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 22. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Allyl isothiocyanate regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. redalyc.org [redalyc.org]

- 29. aacrjournals.org [aacrjournals.org]

Propargyl Isothiocyanate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl isothiocyanate is a member of the isothiocyanate (ITC) family, a group of naturally occurring and synthetic compounds recognized for their significant potential in chemoprevention and cancer therapy. Isothiocyanates are characterized by the -N=C=S functional group and are found in cruciferous vegetables. While research on this compound is emerging, the broader class of ITCs has been extensively studied, revealing their ability to modulate multiple cellular signaling pathways critical to cancer cell proliferation, survival, and stress resistance. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, and delves into the well-established biological activities and mechanisms of action of the broader isothiocyanate class, offering a framework for future research and drug development.

Physicochemical Properties of this compound

A clear understanding of the fundamental properties of this compound is essential for its application in research and development.

| Property | Value | Reference |

| CAS Number | 24309-48-6 | [1] |

| Molecular Formula | C4H3NS | [1] |

| Molecular Weight | 97.14 g/mol | [1] |

| Alternate Names | 3-isothiocyanatoprop-1-yne | [1] |

Biological Activities and Mechanism of Action of Isothiocyanates

Isothiocyanates exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis, arresting the cell cycle, and modulating cellular stress responses.[2] The high reactivity of the isothiocyanate group with thiol groups on proteins is a key feature of their mechanism.

Induction of Apoptosis

A primary mode of action for ITCs is the induction of programmed cell death, or apoptosis, in cancer cells. This is often initiated through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of a cascade of caspases, the executive enzymes of apoptosis.[2] ITCs can disrupt the mitochondrial membrane potential and modulate the expression of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members like Bax and away from anti-apoptotic members like Bcl-2.[3] This leads to the release of cytochrome c from the mitochondria, activating the caspase cascade, ultimately resulting in the cleavage of executioner caspases like caspase-3.[3]

Cell Cycle Arrest

Isothiocyanates have been shown to arrest the cell cycle at various checkpoints, preventing cancer cells from progressing through division.[2] This allows more time for DNA repair or, if the damage is too severe, for the initiation of apoptosis.

Keap1-Nrf2 Antioxidant Response Pathway

A crucial target of many isothiocyanates is the Keap1-Nrf2 pathway, which regulates the expression of a battery of antioxidant and detoxification enzymes.[3] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its association with Keap1.[3] Isothiocyanates can react with cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction.[3] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes.[3]

Anticancer Potential of Isothiocyanates: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for various isothiocyanates against different cancer cell lines, demonstrating their potent anticancer activity.

| Isothiocyanate | Cell Line | IC50 (µM) | Reference |

| Benzyl isothiocyanate (BITC) | Human glioma U87MG | ~5-10 | [4] |

| Benzyl isothiocyanate (BITC) | Human hepatic carcinoma HepG2 | ~5-10 | [4] |

| Phenethyl isothiocyanate (PEITC) | Human cervical cancer (CaSki) | ~20 | [5] |

| Phenethyl isothiocyanate (PEITC) | Human cervical cancer (HeLa) | ~25 | [5] |

| Allyl isothiocyanate (AITC) | Human glioblastoma (GBM8401/luc2) | ~40 | [6] |

| Sulforaphene | Human hepatocarcinoma (HepG2) | 33.8 (72h) | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the biological effects of this compound and other ITCs. Below are detailed protocols for key in vitro assays.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration-dependent cytotoxic effect of an isothiocyanate on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Isothiocyanate compound (e.g., this compound)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]

-

Prepare serial dilutions of the isothiocyanate compound in culture medium. The final concentration of DMSO should be kept constant across all wells (typically ≤ 0.1%).

-

After 24 hours, replace the medium with 100 µL of the medium containing the different concentrations of the isothiocyanate. Include a vehicle control (medium with DMSO only).

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[8]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is used to detect specific proteins in a cell lysate to investigate the effect of isothiocyanates on signaling pathways.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against caspase-3, Bax, Bcl-2, Nrf2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer.[10] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10]

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10]

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[12]

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with the isothiocyanate compound for the desired time.

-

Harvest the cells (including any floating cells in the medium) by centrifugation.[13]

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.[13]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological processes and experimental designs are invaluable for clarity and understanding.

Caption: General signaling pathways modulated by isothiocyanates leading to anticancer effects.

References

- 1. This compound | CAS#:24309-48-6 | Chemsrc [chemsrc.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Inhibitory effect of isothiocyanate derivant targeting AGPS by computer-aid drug design on proliferation of glioma and hepatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allyl Isothiocyanate (AITC) Induces Apoptotic Cell Death In Vitro and Exhibits Anti-Tumor Activity in a Human Glioblastoma GBM8401/luc2 Model [mdpi.com]

- 7. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of allyl isothiocyanate on the viability and apoptosis of the human cervical cancer HeLa cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bio-rad.com [bio-rad.com]

- 11. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. docs.abcam.com [docs.abcam.com]

Synthesis of Propargyl Isothiocyanate from Propargylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl isothiocyanate is a valuable reagent in organic synthesis and drug discovery, serving as a versatile building block for the introduction of the propargyl group and the isothiocyanate functionality. This technical guide provides an in-depth overview of the synthesis of this compound from propargylamine. The primary synthetic route involves the reaction of propargylamine with carbon disulfide to form a dithiocarbamate intermediate, followed by desulfurization. This document details two effective methods for the desulfurization step, utilizing tosyl chloride and di-tert-butyl dicarbonate (Boc₂O), respectively. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are presented to facilitate the practical application of these methods in a laboratory setting.

Introduction

Isothiocyanates (ITCs) are a class of organic compounds characterized by the -N=C=S functional group. They are widely recognized for their diverse biological activities and their utility as synthetic intermediates. This compound, in particular, combines the reactivity of the isothiocyanate group with the unique properties of the propargyl moiety, making it a subject of interest in medicinal chemistry and materials science. The synthesis of ITCs from primary amines is a fundamental transformation in organic chemistry. While traditional methods often employed hazardous reagents like thiophosgene, modern approaches focus on safer and more efficient alternatives. The most prevalent of these methods is the two-step process involving the formation of a dithiocarbamate salt from the corresponding primary amine and carbon disulfide, followed by the decomposition of this salt to the isothiocyanate.[1][2] This guide focuses on two robust and widely applicable protocols for this transformation, specifically tailored for the synthesis of this compound from propargylamine.

Synthetic Pathways

The conversion of propargylamine to this compound is typically achieved in a two-step, one-pot reaction. The first step is the formation of a dithiocarbamate salt by reacting propargylamine with carbon disulfide in the presence of a base, usually a tertiary amine like triethylamine. The subsequent step involves the desulfurization of this intermediate to yield the final isothiocyanate product. Two effective desulfurizing agents for this purpose are tosyl chloride (TsCl)[1] and di-tert-butyl dicarbonate (Boc₂O).[3][4]

General Reaction Scheme

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from general procedures for the synthesis of alkyl isothiocyanates.[1][4] Researchers should optimize these conditions for their specific laboratory setup.

Method 1: Synthesis using Carbon Disulfide and Tosyl Chloride

This method is based on the facile decomposition of the in situ generated dithiocarbamate salt using tosyl chloride.[1]

Experimental Workflow:

Caption: Workflow for the synthesis using the Tosyl Chloride method.

Procedure:

-

To a stirred solution of propargylamine (1.0 eq) and triethylamine (2.2 eq) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add carbon disulfide (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Cool the mixture back to 0 °C and add a solution of tosyl chloride (1.1 eq) in the same solvent dropwise.

-

Stir the reaction mixture at room temperature for 30-60 minutes, monitoring the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Method 2: Synthesis using Carbon Disulfide and Di-tert-butyl Dicarbonate (Boc₂O)

This method offers a mild and efficient synthesis with the advantage that most byproducts are volatile, simplifying the workup.[3][4]

Experimental Workflow:

Caption: Workflow for the synthesis using the Boc₂O method.

Procedure:

-

To a stirred solution of propargylamine (1.0 eq) and triethylamine (1.0 eq) in a suitable solvent (e.g., ethanol, dichloromethane, or THF), add carbon disulfide (1.5 eq).

-

Stir the mixture at room temperature for 1-2 hours to form the dithiocarbamate salt.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 1-3 mol%).

-

Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is often complete within a few hours.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and volatile byproducts.

-

Purify the residue by vacuum distillation or flash column chromatography to obtain the pure this compound.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the synthesis of alkyl isothiocyanates, which can be used as a starting point for the synthesis of this compound.

| Parameter | Method 1 (Tosyl Chloride)[1] | Method 2 (Boc₂O)[4] |

| Propargylamine | 1.0 eq | 1.0 eq |

| Carbon Disulfide | 1.2 eq | 1.5 eq |

| Base | Triethylamine (2.2 eq) | Triethylamine (1.0 eq) |

| Desulfurizing Agent | Tosyl Chloride (1.1 eq) | Boc₂O (1.1 eq) |

| Catalyst | - | DMAP (1-3 mol%) |

| Solvent | Dichloromethane or THF | Ethanol, DCM, or THF |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 1.5 - 3 hours | 1 - 4 hours |

| Typical Yield | 75-95% (for various alkylamines) | 80-98% (for various alkylamines) |

Characterization of this compound

-

Molecular Formula: C₄H₃NS

-

Appearance: Likely a colorless to pale yellow liquid with a pungent odor.

-

¹H NMR:

-

A triplet for the acetylenic proton (HC≡) around δ 2.0-3.0 ppm.

-

A doublet for the methylene protons (-CH₂-NCS) around δ 4.0-4.5 ppm, coupled to the acetylenic proton.

-

-

¹³C NMR:

-

Infrared (IR) Spectroscopy:

-

A strong, characteristic asymmetric stretching band for the isothiocyanate group (-N=C=S) in the region of 2000-2200 cm⁻¹.[9]

-

A sharp stretching band for the acetylenic C-H bond (≡C-H) around 3300 cm⁻¹.

-

A stretching band for the carbon-carbon triple bond (C≡C) around 2100-2200 cm⁻¹.

-

Safety Considerations

-

Propargylamine is a corrosive and flammable liquid.

-

Carbon disulfide is highly flammable, volatile, and toxic.

-

Tosyl chloride is a corrosive solid.

-

Di-tert-butyl dicarbonate is a flammable solid.

-

Isothiocyanates are generally lachrymatory and can be irritants.

-

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

The synthesis of this compound from propargylamine can be effectively achieved using modern, thiophosgene-free methods. The protocols detailed in this guide, utilizing either tosyl chloride or di-tert-butyl dicarbonate as desulfurizing agents, offer high yields and operational simplicity. These methods provide researchers in drug development and organic synthesis with reliable procedures for accessing this versatile chemical building block. Further optimization of reaction conditions and thorough characterization of the final product are recommended for specific applications.

References

- 1. Isothiocyanate synthesis [organic-chemistry.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 5. 3-Chloro-1-isothiocyanato-1-propene | C4H4ClNS | CID 11029890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. chemicalpapers.com [chemicalpapers.com]

Spectroscopic Data of Propargyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for propargyl isothiocyanate (3-isothiocyanatoprop-1-yne). The information is compiled from various sources and includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize this compound in their work.

Chemical Structure and Properties

This compound is a chemical compound with the molecular formula C₄H₃NS and a molecular weight of 97.14 g/mol .[1] Its structure consists of a propargyl group (a three-carbon chain with a carbon-carbon triple bond) attached to an isothiocyanate functional group.

Molecular Structure:

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound. Due to the limited availability of directly published complete spectra for this specific compound, some data is inferred from spectral databases and comparison with structurally similar compounds.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

2.1.1. ¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Multiplicity | Chemical Shift (δ, ppm) (Predicted) | Coupling Constant (J, Hz) (Predicted) |

| ≡C-H | Triplet | ~2.5 - 3.0 | ~2.5 |

| -CH₂- | Doublet | ~4.0 - 4.5 | ~2.5 |

Note: The predicted values are based on standard chemical shift tables and data for compounds containing the propargyl moiety.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A known challenge in the ¹³C NMR of isothiocyanates is the potential for the isothiocyanate carbon signal to be broad or "near-silent" due to quadrupolar relaxation effects of the adjacent nitrogen atom and the dynamics of the molecule.[2][3]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C≡C-H | ~75 - 85 |

| C≡C-H | ~70 - 80 |

| -CH₂- | ~30 - 40 |

| -N=C=S | ~125 - 135 (often broad) |

Note: Predicted chemical shifts are based on typical values for propargyl and isothiocyanate functional groups. The isothiocyanate carbon signal may be difficult to observe.[2][3]

IR spectroscopy is used to identify the functional groups present in a molecule. The isothiocyanate group has a very strong and characteristic absorption band.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Frequency Range (cm⁻¹) | Intensity |

| ≡C-H | Stretching | ~3300 | Strong, sharp |

| C≡C | Stretching | ~2100 - 2260 | Medium to weak |

| -N=C=S | Asymmetric stretching | ~2000 - 2200 | Very Strong |

| C-H (in CH₂) | Stretching | ~2850 - 3000 | Medium |

The most prominent feature in the IR spectrum of this compound is the very strong and sharp peak for the isothiocyanate group.[4][5]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) for this compound would be observed at m/z = 97.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Comments |

| 97 | [C₄H₃NS]⁺ | Molecular Ion (M⁺) |

| 58 | [C₂H₂NS]⁺ | Loss of the terminal acetylene group |

| 39 | [C₃H₃]⁺ | Propargyl cation |

Note: The fragmentation pattern is predicted based on the stability of the resulting ions. The presence of the molecular ion peak is expected.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed. Specific parameters may need to be optimized for the particular instrument and sample.

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz). Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the potentially long relaxation times of quaternary carbons and the broadening of the isothiocyanate carbon, a longer relaxation delay and a higher number of scans may be necessary.

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in a solution cell.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the salt plates or the solvent should be recorded and subtracted from the sample spectrum.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) or direct infusion method.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS, to generate the molecular ion and fragment ions.

-

Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio of each ion.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.

References

The Isothiocyanate Group and its Reactivity with Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The reaction between isothiocyanates (R-N=C=S) and primary or secondary amines is a cornerstone of modern organic and medicinal chemistry, yielding stable and versatile thiourea linkages. This nucleophilic addition reaction is characterized by its efficiency, high yields, and mild reaction conditions, making it invaluable in a multitude of applications.[1][2] From the synthesis of biologically active heterocyclic compounds to the site-specific labeling of proteins and peptides for diagnostic and therapeutic purposes, the isothiocyanate-amine reaction is a critical tool.[3][4] This guide provides an in-depth examination of the core reaction mechanism, kinetics, and the critical factors that influence its rate and outcome. It further presents detailed experimental protocols and quantitative data to aid researchers in the practical application of this essential chemical transformation.

Core Reaction Mechanism

The formation of a thiourea from an isothiocyanate and an amine proceeds via a straightforward nucleophilic addition mechanism.[1][2] The reaction is initiated by the attack of the lone pair of electrons from the amine's nitrogen atom on the highly electrophilic carbon atom of the isothiocyanate group.[1][2] This electrophilicity is often enhanced by the presence of electron-withdrawing groups attached to the isothiocyanate.[1] The initial nucleophilic attack results in the formation of a transient, zwitterionic intermediate.[1] This intermediate subsequently undergoes a rapid proton transfer, often facilitated by a second molecule of the amine or the solvent, to yield the final, stable N,N'-disubstituted thiourea product.[2][5]

Caption: Reaction mechanism of an amine with an isothiocyanate.

Kinetics and Factors Influencing Reactivity

The rate of thiourea formation is highly dependent on a range of experimental parameters.[6] Kinetic studies have revealed that the reaction can be second order with respect to the amine, indicating that a second amine molecule can act as a catalyst for the rate-determining proton transfer step.[5] Understanding and controlling these factors is critical for optimizing reaction yields and purity.

Key Influencing Factors:

-

pH: This is arguably the most critical factor, particularly in aqueous media for bioconjugation. The reacting amine must be in its non-protonated, free base form to be nucleophilic.[3] For aliphatic amines, such as the ε-amino group of lysine residues in proteins, a pH of 8.5 to 9.5 is generally optimal.[3][7] The α-amino group at a protein's N-terminus has a lower pKa (~7), allowing for more selective modification at a near-neutral pH.[7] It is crucial to avoid amine-containing buffers like Tris or glycine, as they will compete for reaction with the isothiocyanate.[3]

-

Temperature: As with most chemical reactions, increasing the temperature generally accelerates the reaction rate by increasing the kinetic energy of the molecules.[8] While many reactions proceed efficiently at room temperature within a few hours, gentle heating can be employed to drive reactions with less reactive starting materials to completion.[2]

-

Solvent: The choice of solvent can influence reaction rates. Common solvents for this reaction include tetrahydrofuran (THF), dichloromethane (DCM), acetone, and alcohols.[2] For bioconjugation applications where isothiocyanate reagents are often stored in a non-aqueous solvent, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred to prevent hydrolysis of the reagent.[3]

-

Electronic and Steric Effects: The electronic properties of both the amine and the isothiocyanate significantly impact the reaction rate.[2] Electron-withdrawing groups on the isothiocyanate increase the electrophilicity of the central carbon atom, enhancing reactivity.[1] Conversely, more basic (electron-rich) amines are stronger nucleophiles and react more quickly.[9] Steric hindrance around either the amine or the isothiocyanate group can slow the reaction rate.[9] Consequently, primary aliphatic amines are generally more reactive than secondary or aromatic amines.[7][10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. reddit.com [reddit.com]

The Propargyl Group in Click Chemistry: A Technical Guide to Reactivity and Application

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth technical examination of the propargyl group's central role in click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It details the reaction's mechanism, quantitative performance data, factors influencing reactivity, and comprehensive experimental protocols to empower researchers in leveraging this powerful chemical tool.

Introduction: The "Click" Phenomenon and the Propargyl Linchpin

Introduced in 2001, "click chemistry" encompasses a class of reactions that are high-yielding, broad in scope, stereospecific, and generate minimal and easily removable byproducts.[1] The quintessential click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a transformation that has revolutionized chemical biology, drug discovery, and materials science.[1][2] At the heart of this reaction is the propargyl group (-CH₂C≡CH), a terminal alkyne functionality whose unique combination of reactivity, stability, and synthetic accessibility makes it an indispensable tool.[1][2]

The uncatalyzed thermal reaction between an azide and a terminal alkyne, known as the Huisgen 1,3-dipolar cycloaddition, requires high temperatures and typically yields a mixture of 1,4- and 1,5-regioisomers.[1][3] The groundbreaking discovery that copper(I) catalyzes this reaction under mild, often aqueous conditions to exclusively form the 1,4-disubstituted 1,2,3-triazole product marked a transformative moment in chemical synthesis.[1][2] This catalyzed reaction boasts a remarkable rate acceleration of 10⁷ to 10⁸ compared to its uncatalyzed counterpart.[2][3] The propargyl group's small size, linear geometry, and the acidic nature of its terminal proton are crucial to the efficiency and broad applicability of the CuAAC reaction.[2]

Reaction Mechanism: The CuAAC Catalytic Cycle

The efficiency of the CuAAC reaction stems from a well-defined catalytic cycle. While the precise mechanism has been subject to extensive study, with evidence suggesting dinuclear copper intermediates may be involved, a simplified and widely accepted cycle illustrates the key steps.[2][4][5] The process begins with the formation of a copper(I) acetylide, which then reacts with an azide to generate the stable triazole product and regenerate the active copper(I) catalyst.[2] This catalytic process is highly regioselective, yielding exclusively the 1,4-disubstituted triazole isomer.[2]

It is important to distinguish CuAAC from Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is a copper-free click reaction that relies on the high ring strain of a cyclooctyne to react with an azide.[6][] While the propargyl group is not the reactive alkyne in SPAAC, understanding the distinction is crucial for selecting the appropriate bioorthogonal strategy.[6] SPAAC is highly biocompatible and suitable for in vivo applications where copper toxicity is a concern, but it is generally slower than CuAAC.[][8]

Quantitative Data on Propargyl Group Reactivity

The efficiency of the CuAAC reaction is consistently high across a broad range of substrates. The tables below summarize representative quantitative data, highlighting the high yields and rapid kinetics characteristic of reactions involving the propargyl group.

Table 1: Reaction Yields of CuAAC with Various Catalysts and Solvents

| Propargyl Substrate | Azide Substrate | Copper Source / Reducing Agent | Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | Benzyl Azide | CuSO₄ / Sodium Ascorbate | None | t-BuOH/H₂O (1:1) | >95 | [2] |

| Propargyl Alcohol | Benzyl Azide | CuI | None | CH₃CN | 98 | [2] |

| Propargyl Amine | Phenyl Azide | CuSO₄ / Sodium Ascorbate | THPTA | H₂O | 91 | [2] |

| Propargyl Benzoate | Benzyl Azide | [CuBr(PPh₃)₃] | DIPEA | THF | 85 | [2] |

Note: Yields are highly dependent on specific reaction conditions.[2]

Table 2: Kinetic Data for CuAAC Reactions

| Alkyne Substrate | Copper Concentration | Ligand | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Propargyl Alcohol | 50 µM | THPTA | ~10 - 10⁴ | [2] |

| Phenylacetylene | 50 µM | THPTA | ~10 - 10⁴ | [2] |

| L-homopropargylglycine | - | THPTA | 5.1 ± 0.5 | [9] |

| Propargyl Alcohol | - | None | 0.6 ± 0.2 | [9] |

Note: Kinetic data is highly sensitive to the specific reactants, ligand, solvent, and temperature.[2]

Table 3: Comparison of CuAAC and SPAAC Reaction Characteristics

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Alkyne Reactant | Terminal Alkyne (e.g., Propargyl Group)[6] | Strained Cyclooctyne (e.g., DBCO, BCN)[6] |

| Catalyst | Copper(I) required[6] | None required; driven by ring strain[6][] |

| Reaction Rate | Very Fast (~10⁴ to 10⁵ M⁻¹s⁻¹)[6] | Slower than CuAAC (~10⁻³ to 1 M⁻¹s⁻¹)[6][8] |

| Biocompatibility | Potentially cytotoxic due to copper catalyst[8][10] | Highly biocompatible, suitable for in vivo use[][8] |

| Typical Reaction Time | Minutes to a few hours[6] | Hours to days[6] |

Factors Influencing Propargyl Group Reactivity in CuAAC

Several factors can be modulated to optimize the outcome of the CuAAC reaction.

-

Catalyst System : The reaction's efficiency depends on maintaining a sufficient concentration of the active Cu(I) species.[6] This is typically achieved by the in situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent, most commonly sodium ascorbate.[2][6]

-

Ligands : Accelerating ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), play a crucial role.[6] They stabilize the Cu(I) oxidation state, increase the reaction rate, and protect sensitive biomolecules from degradation by reactive oxygen species.[6][11] The choice of ligand can significantly impact reactivity, with different ligands being optimal for aqueous versus organic media.[12]

-

Solvent : The CuAAC reaction is tolerant of many solvents, including polar aprotic solvents (THF, DMSO, DMF), non-polar solvents (toluene), and, notably, water.[3][13] Water has been shown to accelerate the reaction rate.[14] Often, a mixture of water and a miscible organic solvent like t-BuOH is used to ensure the solubility of all reactants.[2][14]

-

pH : The reaction is robust over a wide pH range, typically between 4 and 12.[3] For bioconjugation applications, buffers such as PBS or HEPES at a pH of 7.0 to 7.5 are commonly used as a starting point.[15]

-

Substrate Structure : Steric hindrance near the alkyne or azide can slow the reaction.[6] While propargyl alcohols and amines are generally highly reactive, some substrates like propargyl bromide may be less suitable due to potential side reactions with the copper catalyst.[6] Tertiary propargyl carbamates can be unsuitable for bioconjugation due to copper-induced fragmentation.[16]

Experimental Protocols & Workflow

Successful implementation of the CuAAC reaction requires careful preparation of reagents and optimized protocols. The following are generalized procedures that may require adaptation for specific substrates.

Protocol 1: General Procedure for Solution-Phase CuAAC

This protocol is suitable for the synthesis of small molecule 1,4-disubstituted 1,2,3-triazoles.[6]

-

Materials:

-

Propargyl-functionalized substrate (1.0 eq)

-

Azide-functionalized substrate (1.0-1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)

-

Sodium ascorbate (0.1-0.5 eq)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

-

-

Procedure:

-

In a suitable reaction vessel, dissolve the propargyl and azide substrates in the chosen solvent.[6]

-

If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.[6]

-

Add the aqueous solution of CuSO₄·5H₂O to the reaction mixture.[6]

-

Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate. A color change may be observed.[6]

-

Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.[6]

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

-

Upon completion, the product can be isolated by standard workup procedures, such as extraction or filtration, followed by purification via column chromatography if necessary.[14]

-

Protocol 2: CuAAC for Bioconjugation to a Protein

This protocol is adapted for labeling biomolecules, such as proteins, with probes.[2][6]

-

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4)

-

Propargyl-functionalized probe (e.g., fluorescent dye) (10-20 eq)

-

CuSO₄ stock solution (e.g., 20 mM in water)

-

Ligand stock solution (e.g., 50 mM THPTA in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

-

Procedure:

-

In a microcentrifuge tube, combine the azide-modified protein and the propargyl-functionalized probe.[6]

-

Prepare a catalyst premix in a separate tube by combining the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.[2] Let this premix stand for a few minutes.

-

Add the catalyst premix to the protein-reagent mixture. The final copper concentration is typically in the range of 50-250 µM.[2]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.[2]

-

Allow the reaction to proceed at room temperature for 1-4 hours.[2]

-

The labeled protein can be purified and excess reagents removed by methods such as dialysis or size-exclusion chromatography.[2]

-

Analyze the final product by SDS-PAGE, followed by methods like in-gel fluorescence scanning or western blotting.[2]

-

Applications in Drug Development

The robust and orthogonal nature of the propargyl group's reactivity in CuAAC makes it an invaluable tool in modern drug development.[6]

-

Antibody-Drug Conjugates (ADCs): The propargyl group, often incorporated into a linker, enables the precise "clicking" of a potent cytotoxic drug onto an antibody, facilitating targeted delivery to cancer cells.[6][17]

-

Proteolysis Targeting Chimeras (PROTACs): In PROTACs, click chemistry is used to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase.[17] This proximity induces ubiquitination and subsequent degradation of the target protein, offering a powerful therapeutic strategy.[17][18]

Conclusion

The propargyl group is a cornerstone of modern click chemistry, serving as a highly versatile and reactive handle for the exceptionally efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.[1][2] Its favorable combination of reactivity, stability, and synthetic accessibility has solidified its role as a workhorse functional group in chemical biology, drug discovery, and materials science.[1] By understanding the quantitative aspects of its reactivity, adhering to optimized protocols, and making informed decisions based on experimental needs, researchers can fully exploit the potential of the propargyl group to construct complex and functional molecular architectures.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]

- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

Propargyl Isothiocyanate: A Technical Guide to Thermal and Chemical Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl isothiocyanate (C₄H₃NS) is a reactive organic compound of interest in chemical synthesis and drug discovery due to the presence of two highly functional groups: a terminal alkyne (propargyl group) and an isothiocyanate group. The utility of this molecule is intrinsically linked to its stability under various thermal and chemical conditions. This technical guide provides a comprehensive overview of the known and anticipated stability profile of this compound, drawing upon data from analogous compounds and general chemical principles. It includes recommended storage and handling procedures, predicted reactivity, and detailed, adaptable experimental protocols for assessing its stability.

Introduction

This compound is a bifunctional molecule that presents opportunities for diverse chemical transformations. The propargyl group can participate in "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), and Sonogashira couplings. The isothiocyanate group is a potent electrophile, readily reacting with a wide range of nucleophiles, including amines and thiols, to form thioureas and dithiocarbamates, respectively. This dual reactivity makes it a valuable building block in the synthesis of complex molecules and bioconjugates.

However, the very features that make this compound a versatile reagent also contribute to its potential instability. Understanding its thermal and chemical limitations is critical for its effective use in research and development, ensuring reproducibility of experimental results and the integrity of resulting products. This guide aims to provide a foundational understanding of these stability considerations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃NS | [1][2][3] |

| Molecular Weight | 97.14 g/mol | [1][2][3] |

| Appearance | Not specified in literature; likely a liquid | |

| Boiling Point | 43 °C | [4] |

| Density | 1.06 g/cm³ | [4] |

| Flash Point | 35.6 °C | [5] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [1] |

Thermal Stability

Isothiocyanates can be thermolabile, and the presence of the high-energy alkyne bond in the propargyl group may influence its decomposition profile. For example, the related compound propargyl chloride is known to deflagrate at elevated temperatures (around 200°C). It is recommended that this compound be handled with care at elevated temperatures.

Table 2: Predicted Thermal Stability of this compound

| Condition | Expected Stability | Notes |

| Long-term Storage (2-8 °C) | Stable | Recommended storage condition to minimize degradation. |

| Room Temperature | Limited stability | Prone to slow degradation or polymerization over time. |

| Elevated Temperatures (>43 °C) | Unstable | Boiling point is low; potential for decomposition. |

Chemical Stability and Reactivity

The chemical stability of this compound is largely dictated by the high reactivity of the isothiocyanate functional group. This group is a strong electrophile and is susceptible to attack by a wide range of nucleophiles.

Susceptibility to Nucleophilic Attack

The primary pathway of chemical degradation for isothiocyanates is through reaction with nucleophiles. This is a critical consideration in experimental design, particularly in the context of biological assays or reactions in protic solvents or buffered solutions.

-

Amines: Primary and secondary amines react readily with the isothiocyanate group to form substituted thioureas. This reaction is generally rapid and is a common method for derivatizing isothiocyanates.

-

Thiols: Thiol-containing molecules, such as cysteine residues in proteins or glutathione in cell culture media, are potent nucleophiles that react with isothiocyanates to form dithiocarbamate adducts.[6]

-

Water/Hydroxide: In aqueous media, particularly under neutral to basic conditions, this compound is expected to undergo hydrolysis. This proceeds through the formation of a transient thiocarbamic acid, which then decomposes to propargylamine and carbonyl sulfide.[4] The rate of hydrolysis is generally pH-dependent, increasing with higher pH. Isothiocyanates are generally more stable in slightly acidic to neutral aqueous solutions.[6]

-

Alcohols: Alcohols can react with isothiocyanates, especially in the presence of a base catalyst, to form thiocarbamates.

Stability in Common Solvents

The choice of solvent is critical for the stability of this compound.

Table 3: Predicted Stability of this compound in Common Laboratory Solvents

| Solvent | Predicted Stability | Notes |

| Aprotic Organic Solvents | ||

| (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide) | Good | Recommended for storage of stock solutions. Anhydrous conditions are preferred. |

| Protic Organic Solvents | ||

| (e.g., Methanol, Ethanol) | Moderate to Poor | Can act as nucleophiles, leading to the formation of thiocarbamates, especially over extended periods or with basic/acidic contaminants. |

| Aqueous Solutions | ||

| (e.g., Water, Buffers) | Poor | Susceptible to hydrolysis. The rate of degradation is expected to be pH-dependent. Buffers containing nucleophilic species (e.g., Tris, those with thiols) will accelerate degradation.[7][8] |

Experimental Protocols for Stability Assessment

The following are generalized protocols that can be adapted to quantitatively assess the thermal and chemical stability of this compound. It is imperative to perform these experiments in a well-ventilated fume hood with appropriate personal protective equipment.

Thermal Stability Assessment by TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for evaluating thermal stability.[9][10][11][12]

5.1.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the decomposition temperature of this compound.

-

Apparatus: Thermogravimetric Analyzer.

-

Procedure:

-

Place a small, accurately weighed sample (typically 1-5 mg) of this compound into a TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The onset of significant mass loss indicates the beginning of thermal decomposition.

-

5.1.2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal events such as melting, boiling, and decomposition, and to determine the associated enthalpy changes.

-

Apparatus: Differential Scanning Calorimeter.

-

Procedure:

-

Accurately weigh a small sample (typically 1-5 mg) of this compound into a hermetically sealed aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Endothermic peaks may correspond to melting or boiling, while exothermic peaks often indicate decomposition or polymerization.

-

Chemical Stability Assessment in Solution by HPLC

This protocol describes a general method for determining the stability of this compound in a given solvent or buffer system over time.

-

Objective: To quantify the degradation of this compound in a liquid medium over time.

-

Apparatus: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer), constant temperature incubator/water bath.

-

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate anhydrous aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).

-

Incubation: a. In separate vials, dilute the stock solution to a final concentration (e.g., 0.1 mg/mL) in the test solvents/buffers (e.g., phosphate-buffered saline at pH 5, 7.4, and 9; methanol; water). b. Incubate the vials at a constant temperature (e.g., 25 °C or 37 °C).

-

Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Sample Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by diluting the aliquot in a cold, non-reactive solvent (e.g., acetonitrile) to stop further degradation before analysis.

-

HPLC Analysis: a. Inject the samples onto an appropriate HPLC column (e.g., C18 reverse-phase). b. Elute the components using a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). c. Monitor the elution profile with a detector. Since this compound lacks a strong chromophore, derivatization with a UV-active amine or the use of a mass spectrometer for detection may be necessary for accurate quantification.

-

Data Analysis: a. Create a calibration curve using standards of known concentrations of this compound. b. Determine the concentration of this compound remaining at each time point by comparing the peak area to the calibration curve. c. Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in each condition.

-

Summary and Recommendations

This compound is a reactive and versatile chemical building block. Its stability is a critical factor in its successful application.

-

Thermal Stability: While specific data is lacking, this compound should be handled with care at elevated temperatures due to its low boiling point and the potential for exothermic decomposition.

-

Chemical Stability: The compound is highly susceptible to nucleophilic attack, which is the primary route of its degradation. It is most stable in anhydrous, aprotic solvents and least stable in aqueous, particularly basic, solutions. The presence of nucleophiles such as amines and thiols in reaction mixtures will lead to its rapid consumption.

Recommendations for Handling and Storage:

-

Storage: Store at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

-

Handling: Use in a well-ventilated fume hood. Avoid contact with water, strong acids, strong bases, oxidizing agents, and nucleophiles.

-

Solutions: Prepare stock solutions in anhydrous aprotic solvents. Aqueous solutions should be prepared fresh and used immediately. When using buffered solutions, select non-nucleophilic buffers if the isothiocyanate group is to be preserved.

By understanding these stability characteristics and employing the appropriate handling and experimental design considerations, researchers can effectively utilize this compound in their synthetic and developmental endeavors.

References

- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. scbt.com [scbt.com]

- 4. Frontiers | Mechanisms of Isothiocyanate Detoxification in Larvae of Two Belowground Herbivores, Delia radicum and D. floralis (Diptera: Anthomyiidae) [frontiersin.org]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. thaiscience.info [thaiscience.info]

- 8. researchgate.net [researchgate.net]

- 9. DSC vs TGA analysis | Universal Lab Blog [universallab.org]

- 10. What's the difference between DSC and TGA analysis? [xrfscientific.com]

- 11. particletechlabs.com [particletechlabs.com]

- 12. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

Navigating the Solubility Landscape of Propargyl Isothiocyanate: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for propargyl isothiocyanate in various organic solvents remains largely uncharacterized. To facilitate progress in this area, the following table is provided as a template for researchers to systematically record their experimentally determined solubility data. Consistent and well-documented data will be invaluable to the scientific community.

Table 1: Experimental Solubility of this compound in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination | Notes |

| e.g., Acetonitrile | 25 | Isothermal Saturation | |||

| e.g., Dichloromethane | 25 | Isothermal Saturation | |||

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Isothermal Saturation | |||

| e.g., Ethanol | 25 | Isothermal Saturation | |||

| e.g., Ethyl Acetate | 25 | Isothermal Saturation | |||

| e.g., Hexanes | 25 | Isothermal Saturation | |||

| e.g., Methanol | 25 | Isothermal Saturation | |||

| e.g., Tetrahydrofuran (THF) | 25 | Isothermal Saturation | |||

| e.g., Toluene | 25 | Isothermal Saturation |

Experimental Protocol: Determination of Thermodynamic Solubility using the Isothermal Saturation Method

The following protocol describes a reliable and widely used method for determining the equilibrium (thermodynamic) solubility of a solid compound, such as this compound, in an organic solvent.[1][2][3][4] This method is often referred to as the shake-flask method.[3][4]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or GC)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[3][4]

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate with a constant, controlled temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required can vary but is often in the range of 24 to 72 hours.[3][4] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been established.[3]

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.

-

Gravimetric Analysis: A known volume of the filtered solution can be evaporated to dryness in a pre-weighed dish, and the mass of the residue is determined.[5][6]

-